Introduction: The Significance of the 4-Aminoquinoline Scaffold
Introduction: The Significance of the 4-Aminoquinoline Scaffold
An In-depth Technical Guide to the Synthesis and Properties of 8-Methylquinolin-4-amine
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, properties, and potential applications of 8-Methylquinolin-4-amine. As a key heterocyclic scaffold, this compound represents a valuable building block in the exploration of novel therapeutic agents. This guide provides field-proven insights into its synthesis, grounded in established chemical principles, and outlines its key characteristics and safety considerations.
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, the 4-aminoquinoline motif is renowned for its potent biological activities, most famously exemplified by antimalarial agents like chloroquine and amodiaquine.[2] The substitution pattern on the quinoline core is critical for modulating a compound's physicochemical properties, biological activity, and safety profile. 8-Methylquinolin-4-amine (also known as 4-amino-8-methylquinoline) is a derivative of this important class. The introduction of a methyl group at the 8-position can significantly influence the molecule's lipophilicity, metabolic stability, and steric interactions with biological targets, making it a compound of high interest for developing new chemical entities with unique therapeutic potential.
Physicochemical and Structural Properties
8-Methylquinolin-4-amine is a solid organic compound whose properties are defined by its bicyclic aromatic structure, the basicity of its two nitrogen atoms, and the presence of the C8-methyl group.
| Property | Value | Source(s) |
| IUPAC Name | 8-Methylquinolin-4-amine | N/A |
| CAS Number | 893762-15-7 | [3][4] |
| Molecular Formula | C₁₀H₁₀N₂ | [3][5] |
| Molecular Weight | 158.20 g/mol | [3][5] |
| Appearance | Solid (predicted) | N/A |
| SMILES | Cc1cccc2c(N)ccnc12 | [5] |
| InChI Key | TVZPXEZTWRAIID-UHFFFAOYSA-N | [4] |
Synthesis of 8-Methylquinolin-4-amine: A Strategic Approach
Directly synthesizing 8-Methylquinolin-4-amine with precise regiochemical control via a single-step cyclization (e.g., a Doebner-von Miller reaction) is challenging. A more robust and controllable strategy involves a multi-step pathway commencing with the construction of a quinolinone intermediate, followed by functional group interconversions. This approach ensures the unambiguous placement of the methyl and amine groups at the C8 and C4 positions, respectively.
The proposed three-step synthesis is outlined below.
Caption: Key stages of the Conrad-Limpach cyclization reaction.
Experimental Protocol (Proposed):
-
Condensation: In a round-bottom flask, combine 2-methylaniline (1.0 eq.) and ethyl acetoacetate (1.05 eq.). Stir the mixture at room temperature for 1-2 hours, then heat gently to 100-110 °C for an additional hour to drive the condensation to completion, removing the formed water.
-
Cyclization: To the crude enamine intermediate, add a high-boiling inert solvent (e.g., mineral oil). Heat the mixture to 250-260 °C with vigorous stirring. Maintain this temperature for 20-30 minutes.
-
Workup: Allow the reaction mixture to cool to below 100 °C. Add hexane or toluene to precipitate the product while the solvent is still warm. Filter the solid product, wash thoroughly with hexane to remove the high-boiling solvent, and dry under vacuum.
Step 2: Chlorination of the Quinolinone Intermediate
To activate the C4 position for nucleophilic substitution, the 4-hydroxy group is converted into a better leaving group, typically a chloro group. This is reliably achieved using phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine or in combination with PCl₅. [6] Experimental Protocol (Proposed):
-
Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the 4-hydroxy-8-methylquinolin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5-10 eq.).
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. The product will precipitate. Neutralize the acidic solution with a base (e.g., concentrated ammonia solution or solid NaHCO₃) to pH 8-9.
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Isolation: Filter the solid precipitate, wash with cold water, and dry. The crude 4-chloro-8-methylquinoline can be purified by recrystallization or column chromatography.
Step 3: Amination via Nucleophilic Aromatic Substitution (SNAr)
The final step is the displacement of the chloro group at the activated C4 position with an amine. The electron-withdrawing nature of the quinoline nitrogen makes the C4 position highly susceptible to nucleophilic attack. This reaction can be performed with various ammonia sources.
Causality: This SNAr reaction is a well-established method for producing 4-aminoquinolines from their 4-chloro precursors. [7][8]The reaction proceeds via a Meisenheimer intermediate and is often facilitated by heat. Using a sealed vessel is necessary when using a volatile amine source like aqueous ammonia to maintain pressure and concentration.
Experimental Protocol (Proposed):
-
Reaction Setup: Place the 4-chloro-8-methylquinoline (1.0 eq.) and a solution of ammonia in a suitable solvent (e.g., concentrated aqueous ammonia in ethanol) into a sealed pressure vessel.
-
Reaction: Heat the sealed vessel to 120-150 °C for 12-24 hours. The progress can be monitored by taking aliquots and analyzing via TLC or LC-MS.
-
Workup: After cooling the vessel to room temperature, vent any excess pressure. Remove the solvent under reduced pressure.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude 8-Methylquinolin-4-amine can be purified by column chromatography on silica gel or by recrystallization.
Spectroscopic and Analytical Characterization (Predicted)
Due to the limited availability of published spectra for this specific molecule, the following data is predicted based on the known spectra of structural analogs like 4-aminoquinoline, 8-methylquinoline, and 4-methylquinoline. [9][10][11]
| Analysis | Predicted Data |
|---|---|
| ¹H NMR | Aromatic Protons (δ 6.5-8.5 ppm): Multiple signals (doublets, triplets) corresponding to the protons on the quinoline core. The proton at C5 (adjacent to the methyl group) and the proton at C3 would likely show distinct shifts. Amine Protons (δ 4.5-6.0 ppm): A broad singlet for the -NH₂ group, which is exchangeable with D₂O. Methyl Protons (δ 2.5-2.8 ppm): A singlet corresponding to the three protons of the -CH₃ group. |
| ¹³C NMR | Aromatic Carbons (δ 100-155 ppm): Signals for the 9 carbons of the quinoline ring. The carbon bearing the amino group (C4) and the carbon bearing the methyl group (C8) would be significantly shielded or deshielded. Methyl Carbon (δ 15-20 ppm): A signal for the -CH₃ carbon. |
| IR (cm⁻¹) | N-H Stretch (3300-3500): Two characteristic sharp peaks for the primary amine. C=N, C=C Stretch (1500-1650): Multiple bands for the aromatic ring system. C-H Aromatic Stretch (>3000): Sharp peaks. C-H Aliphatic Stretch (<3000): Peaks corresponding to the methyl group. |
| Mass Spec (EI) | Molecular Ion (M⁺): An intense peak at m/z = 158. Key Fragments: Loss of HCN (m/z = 131), loss of CH₃ (m/z = 143). |
Biological Activity and Potential Applications
While specific biological data for 8-Methylquinolin-4-amine is not extensively published, the 4-aminoquinoline and 8-aminoquinoline scaffolds are rich in pharmacological activity.
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Antimalarial Agents: This is the most prominent activity of the 4-aminoquinoline class. [2][12]The 8-aminoquinoline class, including primaquine, is also crucial for targeting different stages of the malaria parasite. [13]8-Methylquinolin-4-amine serves as a hybrid scaffold that could be explored for novel antimalarial properties.
-
Anticancer and Antimicrobial Activity: Various substituted quinolines demonstrate potent anticancer, antibacterial, and antifungal activities. [1][13][14]The ability of the quinoline nitrogen and the exocyclic amine to chelate metal ions is often implicated in their mechanism of action.
-
Scaffold for Drug Discovery: The primary amine at the C4 position is a versatile synthetic handle, allowing for the facile introduction of various side chains to explore structure-activity relationships (SAR) and develop derivatives with optimized potency, selectivity, and pharmacokinetic profiles.
Caption: Relationship between the core scaffold and its potential applications.
Safety, Handling, and Toxicology
Specific toxicological data for 8-Methylquinolin-4-amine (CAS 893762-15-7) is not readily available. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. The safety data for the isomeric compound 4-methylquinolin-8-amine and other related aminoquinolines can be used as a guide. [15][16]
| Hazard Information (Inferred from Analogs) | Precautionary Measures |
|---|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. |
| Signal Word | Warning |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. Use in a well-ventilated area or under a chemical fume hood. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapor. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Self-Validating Protocol: All handling and experimental procedures involving this compound should be preceded by a thorough risk assessment. Assume the compound is hazardous until proven otherwise.
Conclusion
8-Methylquinolin-4-amine is a strategically important heterocyclic compound that merges features of both the 4-aminoquinoline and 8-substituted quinoline classes. While its synthesis requires a multi-step approach for unambiguous regiochemical control, the methodologies are based on robust and well-understood reactions like the Conrad-Limpach synthesis and nucleophilic aromatic substitution. Its potential as a versatile scaffold for the development of new therapeutic agents, particularly in the fields of infectious diseases and oncology, is significant. This guide provides the foundational knowledge for researchers to synthesize, characterize, and safely handle this promising molecule in their research and development endeavors.
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